molecular formula C16H8F5NO4S B6315354 3-[[(3S)-4-(Difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrile CAS No. 1799948-37-0

3-[[(3S)-4-(Difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrile

Cat. No.: B6315354
CAS No.: 1799948-37-0
M. Wt: 405.3 g/mol
InChI Key: HZDKYXAZAPXCKQ-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[(3S)-4-(Difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrile is a complex chemical compound notable for its unique chemical structure and diverse applications across various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic synthesis

  • Starting Material: Synthesis begins with a fluorobenzonitrile derivative.

  • Halogenation: Introduction of fluorine atoms is achieved through halogenation reactions.

  • Formation of Benzothiophen: Construction of the benzothiophene ring typically involves cyclization reactions under acidic or basic conditions.

  • Introduction of Difluoromethyl Group: This step involves using difluoromethylating agents under controlled temperatures.

Industrial Production Methods: On an industrial scale, continuous flow chemistry might be employed to enhance the efficiency and yield of the reactions. Automated reactors and precise control over reaction parameters are critical for maintaining consistency and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation to form more reactive intermediates.

  • Reduction: It can also be reduced, leading to the removal of oxygen atoms.

  • Substitution: It undergoes nucleophilic and electrophilic substitution reactions, especially on the benzene rings.

Common Reagents and Conditions:
  • Oxidation: Common oxidizing agents include KMnO4 and CrO3.

  • Reduction: Reducing agents such as LiAlH4 and NaBH4 are used.

  • Substitution: Various catalysts such as Pd/C or FeBr3 can be used to facilitate substitution reactions.

Major Products Formed: The major products depend on the type of reaction. For instance, oxidation may yield quinones, while reduction may lead to hydroxy derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its reactive nature makes it valuable in constructing intricate molecular architectures.

Biology: In biological research, it serves as a probe to study enzyme mechanisms, particularly those involving fluorine interactions.

Medicine: In medicine, it is being investigated for its potential use in developing novel pharmaceutical agents, especially for its interactions with biological targets such as enzymes and receptors.

Industry: In industry, the compound finds use in the development of advanced materials, including polymers with unique properties.

Mechanism of Action

Molecular Targets: The compound exerts its effects primarily through interactions with specific proteins and enzymes. It can bind to active sites and alter enzyme activity.

Pathways Involved: The pathways involved often include inhibition of specific metabolic processes or modification of signal transduction pathways, leading to the desired biochemical effects.

Comparison with Similar Compounds

Similar Compounds:

  • 3-(Difluoromethyl)-2,2-difluoro-3-hydroxy-benzothiophene

  • 4-(Difluoromethyl)-2,2-difluoro-benzonitrile

Uniqueness: What sets 3-[[(3S)-4-(Difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrile apart is the combination of its structural elements, particularly the difluoromethyl and hydroxyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a compound of high interest for various applications.

If there's any part of the article you'd like to expand or delve into further, just let me know!

Properties

IUPAC Name

3-[[(3S)-4-(difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-1-benzothiophen-5-yl]oxy]-5-fluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F5NO4S/c17-8-3-7(6-22)4-9(5-8)26-10-1-2-11-13(12(10)15(18)19)14(23)16(20,21)27(11,24)25/h1-5,14-15,23H/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDKYXAZAPXCKQ-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(C(S2(=O)=O)(F)F)O)C(=C1OC3=CC(=CC(=C3)C#N)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C([C@@H](C(S2(=O)=O)(F)F)O)C(=C1OC3=CC(=CC(=C3)C#N)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F5NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.